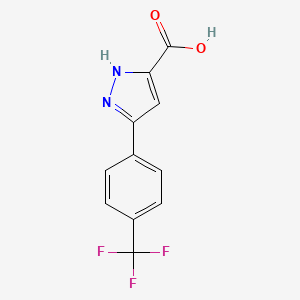

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCLKFLMZFOPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. Studies have shown that such compounds can inhibit specific cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The incorporation of a trifluoromethyl group may enhance the selectivity and potency of these compounds against COX-2, making them suitable candidates for developing new anti-inflammatory drugs .

Agrochemicals

Herbicidal Activity

In agricultural applications, this compound has been evaluated for its herbicidal properties. Its structure allows it to act as a selective herbicide against certain weed species while being less harmful to crops. This selectivity is attributed to the unique interaction of the trifluoromethyl group with plant metabolic pathways .

Fungicidal Properties

Additionally, this compound has shown fungicidal activity against various plant pathogens. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth. This makes it a valuable candidate for developing new fungicides that are effective yet environmentally friendly .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of advanced polymers. Its carboxylic acid functional group can serve as a reactive site for polymerization processes, leading to materials with enhanced thermal stability and chemical resistance. These properties are particularly useful in coatings and adhesives .

Nanotechnology Applications

The compound's unique chemical structure allows it to be integrated into nanostructures for various applications, including drug delivery systems and sensors. The trifluoromethyl group can enhance the interaction between the nanomaterials and biological systems, improving the efficacy of drug delivery mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid with related pyrazole-carboxylic acid derivatives:

*Predicted using fragment-based methods. †Estimated based on structural similarity to . ‡Molecular formula discrepancy noted in ; actual molecular weight for C₆H₃F₅N₂O₂ is 242.07.

Electronic and Steric Effects

- Trifluoromethyl Position: The para -CF₃ group in the target compound (vs.

- Carboxylic Acid Position : The 5-carboxylic acid (vs. 4-position in ) may alter hydrogen-bonding networks, as seen in pyrazole-4-carboxylic acid derivatives used in antimicrobial agents .

- Halogenation : Chlorine and fluorine substituents (e.g., ) increase electronegativity and resistance to oxidative metabolism but may reduce solubility.

Biological Activity

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, also known as 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings.

- Molecular Formula : C11H7F3N2O2

- CAS Number : 1038398-68-3

- Molecular Weight : 256.18 g/mol

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient production of various derivatives. Recent studies highlight the use of vanillic aldehydes and thiourea derivatives in synthesizing pyrazole compounds with significant biological activities .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains, including:

| Microorganism | Type | Result |

|---|---|---|

| Bacillus subtilis | Gram-positive | Effective |

| Staphylococcus aureus | Gram-positive | Effective |

| Escherichia coli | Gram-negative | Effective |

| Candida albicans | Fungal | Effective |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vivo studies showed that it could significantly reduce edema in animal models, indicating strong anti-inflammatory effects comparable to established drugs like diclofenac .

Anticancer Potential

Recent investigations into the anticancer activity of pyrazole derivatives have shown promising results. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antimicrobial Study : A study conducted by Cetin et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity against seven bacterial strains and three fungi. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects of various pyrazole derivatives, it was reported that those containing the trifluoromethyl group showed superior COX-2 inhibition compared to other tested compounds, highlighting their therapeutic potential in treating inflammatory diseases .

Q & A

Q. Key Metrics :

- R-factor : < 0.05 for high-resolution data.

- Torsion Angles : Critical for assessing planarity between pyrazole and aryl rings.

Pitfalls : Twinning or disorder in CF₃ groups may require constraints in refinement .

How to design structure-activity relationship (SAR) studies for its biological activity?

Advanced Research Question

Strategy :

Analog Synthesis : Vary substituents at pyrazole N1 (e.g., aryl vs. alkyl) and C3 (e.g., CF₃ vs. Cl) .

Biological Assays :

- Enzyme Inhibition : Test against COX-2 or carbonic anhydrase isoforms (IC₅₀ via fluorescence polarization) .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) to assess membrane permeability .

Table 2 : Example SAR Data for COX-2 Inhibition

| Substituent (R) | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| CF₃ (Parent) | 50 ± 5 | 2.8 | |

| Cl | 120 ± 10 | 3.1 | |

| OCH₃ | >1000 | 1.9 |

Key Insight : Electron-withdrawing groups (e.g., CF₃) enhance potency by stabilizing enzyme-ligand interactions .

How to resolve contradictions between experimental and computational data?

Advanced Research Question

Case Study : Discrepancies in NMR chemical shifts vs. DFT predictions.

Approach :

Validate Experimental Conditions : Ensure sample purity (HPLC > 95%) and solvent deuteration .

Refine Computational Models :

- Include solvent effects (PCM model for DMSO or water) .

- Use higher basis sets (e.g., 6-311++G(2d,p)) for accurate electron correlation .

Cross-Validate : Compare with alternative techniques (e.g., X-ray for bond lengths, IR for functional groups) .

Example : DFT-predicted NH chemical shift (δ 12.5 ppm) vs. observed δ 13.2 ppm may arise from intermolecular H-bonding not modeled computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.